5-Cyclopropyl-3-(m-tolyl)isoxazole-4-carboxylic acid
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Overview
Description
5-Cyclopropyl-3-(m-tolyl)isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 5-Cyclopropyl-3-(m-tolyl)isoxazole-4-carboxylic acid, often involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives typically involves large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation has been shown to reduce reaction times significantly, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-3-(m-tolyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
5-Cyclopropyl-3-(m-tolyl)isoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-(m-tolyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. Isoxazole derivatives are known to bind to enzymes and receptors, modulating their activity. This compound may act as an allosteric modulator, altering the conformation of its target proteins and influencing their function .
Comparison with Similar Compounds
5-Cyclopropylisoxazole-3-carboxylic Acid: Another isoxazole derivative with similar structural features.
5-(4-methoxyphenyl)isoxazole-3-carboxylic Acid: Shares the isoxazole core but with different substituents.
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid: An isoxazole derivative with an amino group, used in peptide synthesis.
Uniqueness: 5-Cyclopropyl-3-(m-tolyl)isoxazole-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopropyl and m-tolyl groups may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-cyclopropyl-3-(3-methylphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-8-3-2-4-10(7-8)12-11(14(16)17)13(18-15-12)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,16,17) |
InChI Key |
KDVPRLTVPUFLEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2C(=O)O)C3CC3 |
Origin of Product |
United States |
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